(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-21-16-7-3-4-8-17(16)23(28(21,25)26)14-9-12-22(13-10-14)19(24)15-6-5-11-20-18(15)27-2/h3-8,11,14H,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSKGDYLWNGTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=C(N=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone , identified by CAS number 2034508-61-5, is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 443.5 g/mol. Its structure includes a piperidine ring and a thiadiazole moiety, which are known for their diverse biological activities. The presence of these functional groups suggests potential applications in pharmaceuticals and agrochemicals due to their pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₅S |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 2034508-61-5 |
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds containing thiadiazole rings exhibit significant antibacterial and antifungal properties. For instance, a study highlighted the activity of similar thiadiazole derivatives against Mycobacterium tuberculosis, demonstrating effective inhibition at low concentrations (IC50 values) .
Anticancer Potential
Compounds with piperidine and thiadiazole structures have shown promise in cancer research. A review of piperidine derivatives indicated that they possess therapeutic efficacy against various cancer types due to their ability to interact with multiple biological targets . The specific compound under discussion has not been extensively studied in clinical settings, but its structural components suggest potential anticancer activity that warrants further investigation.
Case Studies and Research Findings
- Synthesis and Screening : A study synthesized various piperidine derivatives and screened them for biological activity, including analgesic and antifungal effects. The results indicated that certain modifications to the piperidine structure enhanced biological efficacy .
- Antimicrobial Activity : Another research focused on the synthesis of thiadiazole derivatives showed promising results against resistant strains of bacteria. The incorporation of methylthio groups was noted to enhance the antimicrobial potency of these compounds .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that compounds with similar structures exhibit good metabolic stability and bioavailability, which are critical for therapeutic applications .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing thiadiazole structures exhibit notable anticancer activities. For instance, derivatives similar to this compound have demonstrated IC50 values in the low micromolar range against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) . The mechanism of action often involves the induction of apoptosis and inhibition of tumor cell proliferation.
Antimicrobial Activity
Thiadiazole derivatives are recognized for their antimicrobial properties. Studies show that certain derivatives can effectively inhibit the growth of various bacteria and fungi at low concentrations. The antimicrobial action is generally attributed to the disruption of microbial cell wall synthesis and interference with essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property is crucial for developing treatments for chronic inflammatory diseases .
Synthesis and Characterization
The synthesis of (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the piperidine and pyridine substituents via nucleophilic substitution or coupling reactions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Activity
A study focused on a series of thiadiazole derivatives showed promising anticancer activity against various cell lines. The compound under investigation exhibited significant cytotoxicity in vitro, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of thiadiazole derivatives against gram-positive and gram-negative bacterial strains. The results indicated that certain compounds displayed superior activity against gram-positive bacteria, highlighting their potential for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared with analogs sharing structural motifs such as sulfur-containing heterocycles, piperidine derivatives, or pyridine-based systems.
Table 1: Structural and Functional Comparison
Key Observations:
Sulfur-Containing Heterocycles : The target compound’s benzo[c][1,2,5]thiadiazole dioxide shares electronic similarities with oxadiazole-thiones (e.g., 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione), which exhibit antimicrobial activity via thiol group interactions . However, the sulfone group in the target compound may reduce redox reactivity compared to thiones or thiols.
Piperidine and Pyridine Moieties: Piperidine rings are common in bioactive molecules (e.g., antipsychotics, kinase inhibitors) due to their conformational flexibility.
Methylthio vs. Isothiocyanate Functionality : Unlike sulforaphane (an isothiocyanate from broccoli), the methylthio group in the target compound is less reactive but could still participate in hydrophobic interactions or act as a hydrogen bond acceptor .
Q & A
Basic: What are the optimal synthetic routes for preparing (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the benzo[c][1,2,5]thiadiazole core via cyclization of o-phenylenediamine derivatives with sulfur-based reagents under controlled temperatures (60–80°C) .
- Step 2: Functionalization of the piperidine ring, often using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) with palladium catalysts .
- Step 3: Introduction of the 2-(methylthio)pyridinyl group via thioetherification or Suzuki-Miyaura cross-coupling .
Key Parameters: - Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .
- Catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) .
- Purification via HPLC or column chromatography to isolate intermediates .
Basic: How is the compound structurally characterized to confirm purity and identity?
Methodological Answer:
- Spectroscopy:
- NMR (¹H/¹³C): Assign peaks to confirm substituent positions (e.g., methyl groups on thiadiazole at δ 2.4–2.6 ppm) .
- HRMS: Validate molecular formula (e.g., [M+H]⁺ expected for C₂₃H₂₅N₄O₃S₂) .
- Chromatography: HPLC with UV detection (λ = 254 nm) to verify purity (>95%) .
- X-ray Crystallography: Resolve steric interactions (e.g., piperidine-thiadiazole dihedral angles) .
Advanced: How can reaction conditions be optimized to address low yields during piperidine-thiadiazole coupling?
Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Temperature Modulation: Conduct reactions at 0–5°C to suppress side products (e.g., over-alkylation) .
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to enhance coupling efficiency .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMSO) to stabilize transition states .
- In Situ Monitoring: Employ TLC or FTIR to track intermediate formation and adjust stoichiometry .
Advanced: What computational methods are suitable for predicting the compound’s biological target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding affinities with targets like kinase domains or GPCRs .
- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Modeling: Corolate electronic parameters (e.g., HOMO/LUMO energies) with activity data from analogs .
Advanced: How to resolve contradictions in reported solubility data for this compound?
Methodological Answer:
Discrepancies may arise from polymorphic forms or solvent impurities. Mitigation steps:
- Standardized Protocols: Use USP-class solvents and equilibrate samples at 25°C for 24 hours .
- Powder XRD: Identify crystalline vs. amorphous forms affecting solubility .
- Hansen Solubility Parameters: Calculate HSPiP values to predict optimal solvents (e.g., logP ~2.5 suggests moderate lipophilicity) .
Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of analogs?
Methodological Answer:
- Analog Design: Systematically vary substituents (e.g., methylthio → ethylthio on pyridine) .
- Biological Assays: Test against panels (e.g., NCI-60 cancer cell lines) to quantify IC₅₀ shifts .
- Data Analysis: Use PCA or cluster analysis to link structural features (e.g., logD, polar surface area) to activity .
Table: Key Structural Features and Biological Implications
| Structural Feature | Potential Impact on Activity | Evidence Source |
|---|---|---|
| Benzo[c][1,2,5]thiadiazole core | Enhances π-π stacking with target proteins | |
| Piperidine ring | Improves solubility and bioavailability | |
| 2-(Methylthio)pyridine moiety | Modulates electron density for target binding |
Advanced: How to address challenges in detecting degradation products under accelerated stability studies?
Methodological Answer:
- Forced Degradation: Expose to heat (40°C), humidity (75% RH), and UV light to simulate stress conditions .
- LC-MS/MS: Use high-resolution Q-TOF to identify degradation fragments (e.g., sulfoxide formation from methylthio group) .
- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under standard storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
